molecular formula C17H19N5O2S B5969577 5-(DIETHYLAMINO)2(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL

5-(DIETHYLAMINO)2(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL

Cat. No.: B5969577
M. Wt: 357.4 g/mol
InChI Key: PKFGLMQBRQQHGS-WOJGMQOQSA-N
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Description

5-(DIETHYLAMINO)2(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a combination of functional groups, including a diethylamino group, a furan ring, a mercapto group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIETHYLAMINO)2(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan ring and the diethylamino group. The mercapto group is usually introduced in the final steps to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:

    Preparation of intermediates: Synthesis of the triazole and furan intermediates.

    Coupling reactions: Combining the intermediates under controlled conditions.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(DIETHYLAMINO)2(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-(DIETHYLAMINO)2(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(DIETHYLAMINO)2(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan and triazole rings can participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-FURYL)-2-PHENYLPROPENAL: Shares the furan ring but lacks the triazole and diethylamino groups.

    N’-(4-(DIETHYLAMINO)BENZYLIDENE)-3-(5-ME-2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Contains a diethylamino group and a furan ring but has a different core structure.

Uniqueness

5-(DIETHYLAMINO)2(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, enhances its potential as a versatile ligand and bioactive molecule.

Properties

IUPAC Name

4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-3-21(4-2)13-8-7-12(14(23)10-13)11-18-22-16(19-20-17(22)25)15-6-5-9-24-15/h5-11,23H,3-4H2,1-2H3,(H,20,25)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFGLMQBRQQHGS-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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